molecular formula C11H13BrClNO B1602331 N,N-Diethyl 4-bromo-2-chlorobenzamide CAS No. 682778-17-2

N,N-Diethyl 4-bromo-2-chlorobenzamide

Cat. No. B1602331
M. Wt: 290.58 g/mol
InChI Key: IFMVHORCFRIXQD-UHFFFAOYSA-N
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Description

  • Purity : 97%

Molecular Structure Analysis

The molecular structure consists of a benzene ring with a bromine atom at position 4 and a chlorine atom at position 2. The N,N-diethyl group is attached to the amide nitrogen. Refer to the ChemSpider structure for a visual representation.

Scientific Research Applications

  • Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

    • Application Summary : This compound has been studied for its multifaceted applications, including anti-corrosion, antimicrobial, and antioxidant properties .
    • Methods of Application : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C . Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment .
    • Results : The compound achieved an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M . It outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens . The antioxidant potential was found to have an IC50 value of 113.964±0.076 µg/ml .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application Summary : These derivatives have been studied for their prospective antimicrobial and antiproliferative properties .
    • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method .
    • Results : Compounds d1, d2, and d3 showed promising antimicrobial activity . Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
  • N,N-dimethyl 4-bromo-2-chlorobenzamide

    • Application Summary : This compound is a chemical reagent used in various chemical reactions .
    • Methods of Application : The compound is typically used in a laboratory setting under controlled conditions .
    • Results : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
  • 4-bromo-2-chloro-N,N-dimethylbenzamide

    • Application Summary : This compound is also a chemical reagent used in various chemical reactions .
    • Methods of Application : The compound is typically used in a laboratory setting under controlled conditions .
    • Results : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
  • N,N-dimethyl 4-bromo-2-chlorobenzamide

    • Application Summary : This compound is a chemical reagent used in various chemical reactions .
    • Methods of Application : The compound is typically used in a laboratory setting under controlled conditions .
    • Results : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .
  • 4-bromo-2-chloro-N,N-dimethylbenzamide

    • Application Summary : This compound is also a chemical reagent used in various chemical reactions .
    • Methods of Application : The compound is typically used in a laboratory setting under controlled conditions .
    • Results : The specific results or outcomes would depend on the particular reaction or experiment in which this compound is used .

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-bromo-2-chloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMVHORCFRIXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583037
Record name 4-Bromo-2-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl 4-bromo-2-chlorobenzamide

CAS RN

682778-17-2
Record name 4-Bromo-2-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Wacker, JG Varnes, SE Malmstrom… - Journal of medicinal …, 2007 - ACS Publications
Robust pharmaceutical treatment of obesity has been limited by the undesirable side-effect profile of currently marketed therapies. This paper describes the synthesis and optimization …
Number of citations: 40 pubs.acs.org

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